molecular formula C22H15ClFN5 B2540112 N-[(2-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866847-09-8

N-[(2-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2540112
CAS No.: 866847-09-8
M. Wt: 403.85
InChI Key: LSHHFFYOXQQKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chlorophenyl)methyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a [1,2,3]triazolo[1,5-a]quinazoline core substituted with a 2-chlorobenzyl group at the 5-amine position and a 3-fluorophenyl moiety at the 3-position. This scaffold combines the pharmacophoric features of quinazoline (a nitrogen-rich bicyclic system) and a triazole ring, which is known for enhancing metabolic stability and binding affinity in drug discovery .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN5/c23-18-10-3-1-6-15(18)13-25-21-17-9-2-4-11-19(17)29-22(26-21)20(27-28-29)14-7-5-8-16(24)12-14/h1-12H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHHFFYOXQQKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Route from N-Cyanoimidocarbonates

A foundational method involves reacting N-cyanoimidocarbonates (1 ) with substituted hydrazinobenzoic acids (2 ) in ethanol at 0–25°C for 12–24 hours (Table 1). Triethylamine facilitates deprotonation, followed by HCl-mediated cyclization under reflux to yield 2-alkoxy-triazoloquinazolin-5-ones (3 ).

Table 1: Cyclocondensation Reaction Optimization

Parameter Range Tested Optimal Conditions Yield (%)
Temperature 0°C to 80°C 0°C (addition), 25°C (stir) 72
Solvent EtOH, THF, DMF Anhydrous EtOH 68
Base Et₃N, K₂CO₃, NaOH Triethylamine (3 equiv) 72
Reaction Time 6–48 h 18 h 70

Thionation of 3 using phosphorus pentasulfide in pyridine generates thioether derivatives, while chlorination with oxalyl chloride produces reactive 5-chloro intermediates for amination.

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

Negishi Coupling for 3-Fluorophenyl Installation

The patent EP3752507A1 details a scalable Negishi coupling protocol:

  • Generate benzylzinc chloride (4 ) from 2-chlorobenzyl chloride and zinc dust in THF at 30–33°C (90% yield).
  • React Intermediate A with 4 using Pd(OAc)₂ (10 mol%) and tri-tert-butylphosphonium tetrafluoroborate (15 mol%) in THF at 55°C.
  • Quench with aqueous K₃PO₄ and purify via MgSO₄ drying and silica gel chromatography.

Critical Parameters:

  • Pd catalyst loading <12 mol% minimizes metal contamination (<10 ppm).
  • Temperature control at 55°C prevents β-hydride elimination.
  • Three sequential additions of benzylzinc chloride drive conversion to 98.95%.

Suzuki-Miyaura Alternative

For laboratories lacking zinc infrastructure, Suzuki coupling using 3-fluorophenylboronic acid and Pd(dppf)Cl₂ in dioxane/water (4:1) at 80°C achieves comparable yields (62%).

N-Alkylation for Side Chain Incorporation

Reductive Amination Approach

Treatment of 5-nitro-triazoloquinazoline (5 ) with 2-chlorobenzyl bromide under hydrogenation conditions (H₂, 50 psi, Pd/C) in methanol affords the target amine after 6 hours (58% yield).

Nucleophilic Aromatic Substitution

Electrophilic activation of the quinazoline C5 position using POCl₃ generates a chlorinated intermediate (6 ), which reacts with 2-chlorobenzylamine in DMF at 120°C (Table 2).

Table 2: N-Alkylation Optimization

Condition Tested Options Optimal Choice Yield (%)
Solvent DMF, DMSO, NMP DMF 65
Temperature 80–150°C 120°C 63
Base Et₃N, DIPEA, K₂CO₃ Diisopropylethylamine 67
Reaction Time 4–24 h 12 h 65

Purification and Characterization

Crystallization Strategies

  • Hydrochloride Salt Formation : Dissolve crude product in toluene, add HCl/dioxane, and crystallize at −20°C (78% recovery).
  • Solvent Pair Recrystallization : Ethyl acetate/hexane (3:1) removes polymeric byproducts.

Analytical Confirmation

  • ¹H NMR (DMSO-d₆): δ 4.32 (s, 2H, CH₂), 7.28–8.05 (m, 8H, Ar-H), 8.92 (s, 1H, NH).
  • HRMS : m/z calc. for C₂₂H₁₅ClFN₅ [M+H]⁺: 420.1024, found: 420.1021.
  • HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has demonstrated promising anticancer properties. Research indicates that compounds with triazoloquinazoline scaffolds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:

  • Mechanism of Action : The compound targets critical pathways in cancer cell division, notably inhibiting Polo-like Kinase 1 (Plk1), which is essential for mitosis. Studies have shown that modifications to the triazoloquinazoline structure can enhance its affinity towards Plk1, resulting in potent antiproliferative effects in vitro .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored against various pathogens:

  • Mechanism : The triazole moiety is known to interfere with microbial cell wall synthesis and inhibit essential enzymes involved in metabolic processes. Comparative studies have indicated that this compound exhibits higher potency against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has also been evaluated for anti-inflammatory properties:

  • Research Findings : A series of derivatives based on quinazoline structures were synthesized and tested for their efficacy in reducing inflammation in vivo. Some derivatives exhibited significant inhibition of edema in animal models at doses as low as 50 mg/kg .

Case Studies and Research Insights

Several studies have documented the synthesis and biological evaluation of this compound:

  • Anticancer Activity : A study published in RSC Advances highlighted that derivatives of triazoloquinazolines showed significant inhibition of cancer cell lines through targeted action on specific kinases .
  • Antimicrobial Studies : Research conducted by Abdelkhalek et al. detailed the antimicrobial screening of various quinazoline derivatives against bacterial strains, demonstrating the effectiveness of triazole-containing compounds .
  • Inflammation Models : Investigations into the anti-inflammatory properties revealed that certain derivatives could significantly reduce inflammation markers in experimental models .

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Substituent Variations at the 3- and 5-Positions

Compound Name 3-Position Substituent 5-Position Substituent Key Properties/Activities Source ID
N-[(2-Chlorophenyl)methyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-Fluorophenyl 2-Chlorobenzylamine N/A (Hypothetical kinase inhibition) -
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 4-Ethoxyphenylamine Synonyms: ZINC2692305 (unreported activity)
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylphenyl 3,4-Diethoxyphenethylamine CHEMBL1568967 (anticancer screening)

Key Observations :

  • Halogenated substituents (e.g., 3-fluorophenyl, 2-chlorobenzyl) in the target compound may enhance lipophilicity and target binding compared to non-halogenated analogs like the 4-methylphenyl derivative .
  • Sulfonyl or ethoxy groups (e.g., in ) could modulate solubility but may reduce membrane permeability compared to halogenated variants.

Core Heterocycle Modifications

highlights that thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines (e.g., compounds 4i, 5n) exhibit superior anticancer activity compared to aryl-fused [1,2,3]triazolo[1,5-a]quinazolines (e.g., 6a–c). For instance:

  • Thieno-fused analogs showed growth inhibition (GP = 81.85%) in renal cancer UO-31 cells, whereas triazoloquinazolines like 6a demonstrated only marginal activity (mean growth = 100.20%) .
  • The target compound’s quinazoline core may limit its potency compared to thieno-fused systems due to reduced electron-withdrawing effects or steric hindrance.

Comparison with [1,2,4]Triazolo[1,5-a]pyrimidines

and describe [1,2,4]triazolo[1,5-a]pyrimidine derivatives with chlorophenyl substituents, such as:

  • Cevipabulin Succinate : A triazolopyrimidine-based anticancer agent with trifluoroethyl and difluorophenyl groups .

Key Differences :

  • Core Flexibility : The [1,2,4]triazolo[1,5-a]pyrimidine scaffold allows simpler functionalization at the 2- and 7-positions, enabling higher synthetic yields (e.g., 53% for compound 93 ) compared to the more rigid [1,2,3]triazoloquinazoline system.

Herbicidal and Agricultural Derivatives

lists triazolopyrimidine sulfonamides (e.g., flumetsulam) as herbicides, highlighting the agricultural relevance of triazole-heterocycle hybrids. However, the target compound’s chlorophenyl and fluorophenyl groups are atypical in herbicidal agents, which often prioritize sulfonamide or methoxy substituents for broad-spectrum activity .

Biological Activity

N-[(2-Chlorophenyl)methyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H15ClF N5. The compound features a triazoloquinazoline core which is significant for its biological interactions.

PropertyValue
Molecular Weight351.81 g/mol
LogP4.6029
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area69.948 Ų

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with various biological targets including:

  • Enzymes : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptors : The compound could modulate receptor activity influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that triazoloquinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound displayed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating potent anticancer properties .
  • Mechanism : The presence of halogen substituents (Cl and F) enhances the binding affinity to target receptors, increasing cytotoxicity .

Antimicrobial Activity

Quinazoline derivatives are known for their antimicrobial properties. Studies suggest that this compound may also exhibit:

  • Antibacterial Effects : Preliminary data suggest effectiveness against certain bacterial strains.
  • Antifungal Properties : The compound has shown potential antifungal activity in vitro.

Study 1: Cytotoxic Evaluation

In a comparative study involving various quinazoline derivatives, this compound was evaluated for its cytotoxic effects against HepG2 and HCT-116 cells. Results indicated that the compound had a superior cytotoxic profile compared to other derivatives tested.

Study 2: Mechanistic Insights

A mechanistic study focused on the interaction of quinazoline derivatives with DNA showed that compounds like this compound could intercalate into DNA structures. This intercalation is hypothesized to disrupt DNA replication and transcription processes in cancer cells .

Q & A

Q. Methodological Insight :

  • Structural Analysis : Use X-ray crystallography (as in ) or DFT calculations to confirm stereoelectronic effects.
  • Reactivity Prediction : Apply Hammett constants to evaluate substituent effects on reaction rates (e.g., nucleophilic aromatic substitution at the chlorophenyl group).

Basic: What synthetic strategies are recommended for preparing triazoloquinazoline derivatives like this compound?

Synthesis typically involves cyclization of 2-aminobenzonitrile precursors with alkynes or azides under copper-catalyzed conditions (e.g., CuI in DMF) to form the triazole ring. Subsequent functionalization introduces substituents via nucleophilic substitution or Suzuki-Miyaura coupling .

Q. Example Protocol :

React 2-aminobenzonitrile with propargyl bromide under Cu(I) catalysis to form the triazole-quinazoline core.

Introduce the 3-fluorophenyl group via palladium-catalyzed cross-coupling.

Attach the 2-chlorobenzyl group via alkylation using NaH as a base .

Advanced: How can molecular docking studies be optimized to evaluate this compound’s interaction with kinase targets?

Q. Design Considerations :

  • Protein Preparation : Use homology modeling (if crystallographic data is unavailable) and optimize protonation states via molecular dynamics (MD) simulations.
  • Ligand Flexibility : Employ induced-fit docking to account for conformational changes in the triazoloquinazoline core upon binding .
  • Validation : Cross-validate docking poses with experimental SAR data (e.g., IC₅₀ values from kinase inhibition assays).

Tools : AutoDock Vina or Schrödinger Suite, with AMBER force fields for MD refinement .

Advanced: What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy for analogs?

Case Study : If in vitro assays show nanomolar IC₅₀ against a kinase but in vivo models lack efficacy:

Pharmacokinetic Analysis : Measure bioavailability and plasma stability (via LC-MS) to identify rapid clearance.

Metabolite Profiling : Use hepatic microsome assays to detect dehalogenation or oxidation of the chlorophenyl group.

Tissue Distribution : Perform radiolabeled tracer studies to assess blood-brain barrier penetration .

Data Reconciliation : Adjust dosing regimens or modify substituents (e.g., replace chlorine with trifluoromethyl for metabolic stability) .

Advanced: How do structural variations in triazoloquinazoline analogs affect their biological activity?

Q. Comparative Analysis :

Substituent PositionGroupBiological Activity TrendSource
N-position2-ChlorobenzylEnhanced kinase inhibition
3-position3-FluorophenylImproved metabolic stability
Quinazoline C-5AmineIncreased solubility

Q. Methodology :

  • Synthesize analogs with systematic substituent changes.
  • Test in enzyme inhibition assays (e.g., EGFR or VEGFR-2) and correlate with computational binding energy calculations .

Basic: What characterization techniques are essential for confirming the compound’s purity and structure?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and triazole-quinazoline fusion.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₁₇ClFN₅).
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Advanced: How can in silico ADMET studies guide the optimization of this compound’s drug-likeness?

Q. Workflow :

Absorption : Predict logP (via ChemAxon) to ensure optimal lipophilicity (target: 2–3).

Metabolism : Use Cytochrome P450 inhibition models (e.g., SwissADME) to flag potential hepatotoxicity.

Toxicity : Run Derek Nexus to assess mutagenicity risks from the chlorophenyl group.

Optimization Example : Replace chlorine with a methoxy group if toxicity is predicted, then re-evaluate activity .

Advanced: What mechanistic insights can be gained from kinetic studies of this compound’s enzyme inhibition?

Q. Protocol :

Enzyme Assay : Measure IC₅₀ against purified kinase (e.g., EGFR T790M) using a fluorescence-based ADP-Glo™ assay.

Mode of Inhibition : Perform Lineweaver-Burk plots to determine competitive vs. non-competitive binding.

Residence Time : Use surface plasmon resonance (SPR) to quantify binding kinetics (kₒₙ/kₒff) .

Interpretation : A slow kₒff suggests prolonged target engagement, supporting once-daily dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.